molecular formula C15H14Cl2O2 B029914 3,3'-Dichlorobisphenol A CAS No. 79-98-1

3,3'-Dichlorobisphenol A

Cat. No. B029914
Key on ui cas rn: 79-98-1
M. Wt: 297.2 g/mol
InChI Key: XBQRPFBBTWXIFI-UHFFFAOYSA-N
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Patent
US04310702

Procedure details

Bisphenol A (17.2 g; 75 mmol) dissolved in 100 mL of anhydrous ether was treated with sulfuryl chloride (22.25 g; 165 mmol) and stirred at room temperature. The reaction was exothermic, and the temperature initially rose to 30° C. However, HCl and SO2 gases that were given off cooled the system and maintained it below 30° C. After the gas evolution had stopped, the reaction mixture was refluxed for 1 hour. The work-up procedure involved washing with saturated NaHCO3 solution and water followed by drying (Na2SO4) and concentration. The product 2,2-bis(3-chloro,-4-hydroxyphenyl)propane was formed in 95% yield.
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.S(Cl)([Cl:21])(=O)=O.[ClH:23]>CCOCC>[Cl:23][C:7]1[CH:6]=[C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[C:15]([Cl:21])[CH:16]=2)([CH3:10])[CH3:9])[CH:4]=[CH:3][C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
22.25 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
initially rose to 30° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled the system
TEMPERATURE
Type
TEMPERATURE
Details
maintained it below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The work-up procedure involved washing with saturated NaHCO3 solution and water
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1O)C(C)(C)C1=CC(=C(C=C1)O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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